molecular formula C19H17NO3 B8252137 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid

4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid

Cat. No.: B8252137
M. Wt: 307.3 g/mol
InChI Key: PMMQBJHKSUFZPX-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H17NO3 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Concurrent Synthesis of Related Compounds : Research by Acosta Quintero et al. (2019) focuses on the synthesis of related compounds, including dibenzo[b,f]azocines, demonstrating the importance of these compounds in forming the core of various bioactive compounds. This synthesis involves reactions leading to the formation of 11-ethyl-6,11-dihydrodibenzo[b,e]azepines and 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines, illustrating the chemical versatility and potential for forming complex molecular structures (Acosta Quintero, Palma, Cobo, & Glidewell, 2019).

  • Structural Characterization of Derivatives : The study by Bhatt and Patel (2005) involves the synthesis of 5H-dibenzo[b,f]azepine-5-carbonyl chloride and its subsequent reactions to form various derivatives. This research highlights the structural characterization of these compounds, contributing to the understanding of their chemical properties (Bhatt & Patel, 2005).

  • Atropisomeric Properties : Namba et al. (2021) explored the stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, providing insights into the atropisomeric properties of such compounds. This research is crucial for understanding the molecular dynamics and potential applications in medicinal chemistry (Namba, Hotta, Tabata, Makino, Oshitari, Natsugari, & Takahashi, 2021).

Biological Activity and Applications

  • Bioactive Compound Synthesis : Maftei et al. (2013) synthesized natural product analogs containing the oxadiazole ring, which is structurally related to 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid. These compounds were tested for antitumor activity, demonstrating the potential of structurally similar compounds in medicinal applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

  • Antimicrobial Activity : The research by PansareDattatraya and Devan (2015) involved synthesizing derivatives of a similar structure for antimicrobial activity testing. This study provides an example of how compounds with similar structures can be potent against various bacterial strains, suggesting potential applications in antimicrobial therapies (PansareDattatraya & Devan, 2015).

  • Protein Kinase Inhibition : Arnold and Guy (2006) explored the synthesis of dibenzo[b,f]azocines and evaluated them as protein kinase inhibitors. This signifies the potential of related compounds in developing treatments for diseases where protein kinase activity is a key factor (Arnold & Guy, 2006).

Properties

IUPAC Name

4-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-10H,11-13H2,(H,22,23)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMQBJHKSUFZPX-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=CC3=CC=CC=C3N1C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C=C\C3=CC=CC=C3N1C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Reactant of Route 2
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4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.